molecular formula C14H20ClNO3 B1531035 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride CAS No. 856309-58-5

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride

Cat. No. B1531035
CAS RN: 856309-58-5
M. Wt: 285.76 g/mol
InChI Key: JCCNSLMDTZMOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride (4-MPMBA HCl) is a synthetic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. The compound has been used in the synthesis of various compounds, including the anti-inflammatory drug celecoxib, the anticonvulsant drug pregabalin, and the anti-diabetic drug liraglutide. 4-MPMBA HCl is also used in the synthesis of a variety of other compounds, including the anti-malarial drug artemisinin and the anti-cancer drug lapatinib.

Mechanism of Action

The mechanism of action of 4-MPMBA HCl is not well understood. However, it is believed to act as a proton-donating agent in some reactions, and as a proton-accepting agent in others. Additionally, 4-MPMBA HCl has been found to act as a substrate for some enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPMBA HCl have not been extensively studied. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory molecules. Additionally, 4-MPMBA HCl has been found to bind to the androgen receptor, suggesting it may have an effect on the endocrine system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-MPMBA HCl in laboratory experiments include its relatively low cost and its ease of synthesis. It is also a versatile compound, capable of acting as a catalyst, a ligand, and a substrate in a variety of reactions. The main limitation of using 4-MPMBA HCl in laboratory experiments is its lack of specificity. It is not selective for any particular reaction, and therefore may interfere with other reactions in the same system.

Future Directions

The potential future directions for 4-MPMBA HCl include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its potential uses as a catalyst and ligand in other reactions. Finally, further research could be conducted on its potential use as a substrate in enzyme-catalyzed reactions, as well as its potential use in the development of new drugs.

Scientific Research Applications

4-MPMBA HCl is used in a variety of scientific research applications. It is used in the synthesis of compounds such as celecoxib, pregabalin, liraglutide, artemisinin, and lapatinib. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, 4-MPMBA HCl has been used as a model compound for the study of enzyme-catalyzed reactions and for the development of new drugs.

properties

IUPAC Name

4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNSLMDTZMOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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